molecular formula C7H6N2S B2512803 4-(thiophen-2-yl)-1H-pyrazole CAS No. 76153-66-7

4-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B2512803
CAS No.: 76153-66-7
M. Wt: 150.2
InChI Key: KSBRNWDGHQJMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Thiophen-2-yl)-1H-pyrazole is a heterocyclic compound that features both a thiophene ring and a pyrazole ring The thiophene ring is a five-membered ring containing one sulfur atom, while the pyrazole ring is a five-membered ring containing two nitrogen atoms

Mechanism of Action

Target of Action

Thiophene-based analogs, which include 4-(thiophen-2-yl)-1h-pyrazole, have been studied extensively for their potential biological activity . These compounds have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets through different mechanisms, depending on their chemical structure and the specific target involved . The interaction of this compound with its targets could lead to changes in cellular processes, potentially resulting in the observed biological effects.

Biochemical Pathways

Thiophene derivatives have been shown to interact with various biochemical pathways, influencing their downstream effects . For instance, some thiophene derivatives have been found to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .

Pharmacokinetics

For instance, a compound’s absorption and distribution can determine how quickly and efficiently it reaches its target sites, while its metabolism and excretion can influence its duration of action and potential for toxicity .

Result of Action

Given the diverse biological activities associated with thiophene derivatives, it is likely that this compound could induce a range of molecular and cellular effects depending on the specific target and biological context .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature can affect the stability of the compound and its interaction with biological targets . Additionally, the physiological environment within the body, including pH and the presence of other molecules, can also influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(thiophen-2-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. These methods may include the use of catalysts to improve yield and reaction efficiency. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Thiophen-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.

    Substitution: Both the thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Thiophen-2-yl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

    Thiophene: A five-membered ring containing one sulfur atom, similar to the thiophene ring in 4-(thiophen-2-yl)-1H-pyrazole.

    Pyrazole: A five-membered ring containing two nitrogen atoms, similar to the pyrazole ring in this compound.

    4-(Thiophen-2-yl)-1H-pyrrole: A compound with a thiophene ring and a pyrrole ring, similar in structure but with different chemical properties.

Uniqueness: this compound is unique due to the combination of the thiophene and pyrazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-thiophen-2-yl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-2-7(10-3-1)6-4-8-9-5-6/h1-5H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBRNWDGHQJMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.